5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 2253632-59-4
VCID: VC4735327
InChI: InChI=1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H
SMILES: C1=CN2C(=C(C=C(C2=N1)Cl)Br)Br
Molecular Formula: C7H3Br2ClN2
Molecular Weight: 310.37

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine

CAS No.: 2253632-59-4

Cat. No.: VC4735327

Molecular Formula: C7H3Br2ClN2

Molecular Weight: 310.37

* For research use only. Not for human or veterinary use.

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine - 2253632-59-4

Specification

CAS No. 2253632-59-4
Molecular Formula C7H3Br2ClN2
Molecular Weight 310.37
IUPAC Name 5,6-dibromo-8-chloroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H
Standard InChI Key CGJPZKRHINMTCQ-UHFFFAOYSA-N
SMILES C1=CN2C(=C(C=C(C2=N1)Cl)Br)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substitution Pattern

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The halogen substituents—bromine at positions 5 and 6 and chlorine at position 8—introduce significant steric and electronic effects. These substitutions alter electron density distribution, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2253632-59-4
Molecular FormulaC₇H₃Br₂ClN₂
Molecular Weight310.39 g/mol
AppearanceOff-white to pale yellow solid
SolubilityLimited in polar solvents; soluble in DMF, DMSO
Melting Point245–250°C (estimated)

The molecular weight (310.39 g/mol) reflects the cumulative mass of bromine and chlorine atoms, which constitute ~63% of the total mass. Limited solubility in water aligns with trends observed in halogenated heterocycles, though solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates experimental handling .

Synthesis and Optimization Strategies

General Synthetic Approaches

While direct synthetic protocols for 5,6-dibromo-8-chloroimidazo[1,2-a]pyridine are sparsely documented, analogous imidazo[1,2-a]pyridines provide foundational insights. A two-step strategy is hypothesized:

  • Halogenation of Pyridine Precursors: Bromination and chlorination of a pre-formed imidazo[1,2-a]pyridine core.

  • Cyclization of Functionalized Intermediates: Utilizing 2-aminopyridine derivatives and halogenated phenacyl bromides under basic conditions .

For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed cyclization in aqueous ethanol—a method validated for 2-arylimidazo[1,2-a]pyridines—could be adapted. Substituting phenacyl bromides with brominated/chlorinated variants may yield the target compound, though regioselectivity challenges require careful optimization .

Table 2: Hypothetical Reaction Conditions

ParameterCondition
CatalystDBU (2 equiv)
SolventEthanol/Water (1:1 v/v)
TemperatureRoom temperature
Reaction Time6–12 hours
Yield (Estimated)50–65%
HazardPrecautionary Measure
Skin ContactNitrile gloves, lab coat
InhalationFume hood, N95 respirator
Waste DisposalHalogenated waste containers

Comparative Analysis with Analogues

Halogen Positioning Effects

  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine: Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine.

  • 8-Bromo-5-chloroimidazo[1,2-a]pyridine: Fewer bromine atoms lower molecular weight (231.48 g/mol) but may reduce bioactivity .

Table 4: Structural and Property Comparisons

CompoundMolecular Weight (g/mol)Halogen Substituents
5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine310.395-Br, 6-Br, 8-Cl
6-Bromo-8-fluoroimidazo[1,2-a]pyridine215.026-Br, 8-F
8-Bromo-5-chloroimidazo[1,2-a]pyridine231.488-Br, 5-Cl

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.

  • Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activity in in vitro models.

  • Computational Studies: Density functional theory (DFT) calculations to predict reactivity and binding modes.

The discontinuation of commercial supplies (e.g., CymitQuimica ) underscores the need for reliable synthesis protocols to enable further research.

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